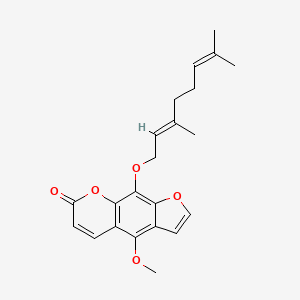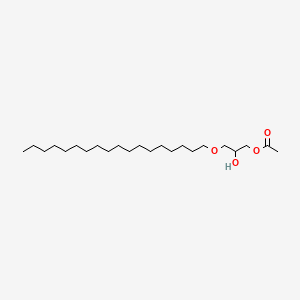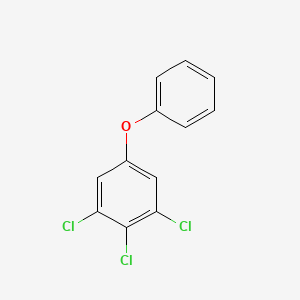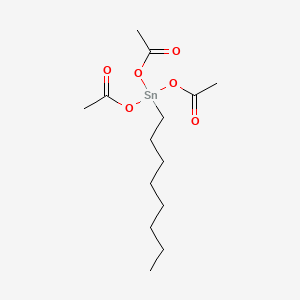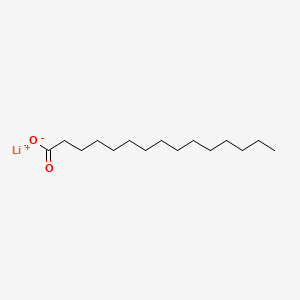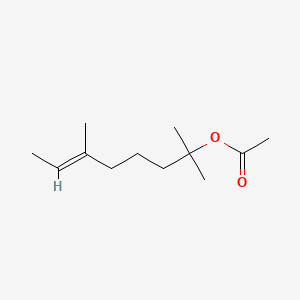
2,6-Dimethyloct-6-en-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyloct-6-en-2-yl acetate is an organic compound with the molecular formula C12H22O2. It is known for its distinctive chemical structure, which includes a double bond and an acetate group. This compound is often used in various industrial and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyloct-6-en-2-yl acetate can be synthesized through the esterification of 2,6-dimethyloct-6-en-2-ol with acetic anhydride in the presence of a catalyst such as pyridine and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction typically involves heating the mixture and then purifying the product through distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced purification techniques such as fractional distillation and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyloct-6-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters or amides.
Scientific Research Applications
2,6-Dimethyloct-6-en-2-yl acetate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2,6-Dimethyloct-6-en-2-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. Additionally, the double bond in the compound’s structure allows it to engage in various addition reactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyloct-7-en-2-ol: Similar structure but lacks the acetate group.
3,7-Dimethyloct-6-enyl acetate: Similar structure with slight variations in the position of the double bond and functional groups.
Uniqueness
2,6-Dimethyloct-6-en-2-yl acetate is unique due to its specific combination of a double bond and an acetate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in the formulation of fragrances and flavors .
Properties
CAS No. |
71662-23-2 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
[(E)-2,6-dimethyloct-6-en-2-yl] acetate |
InChI |
InChI=1S/C12H22O2/c1-6-10(2)8-7-9-12(4,5)14-11(3)13/h6H,7-9H2,1-5H3/b10-6+ |
InChI Key |
XSRPTQWSAJWCQZ-UXBLZVDNSA-N |
Isomeric SMILES |
C/C=C(\C)/CCCC(C)(C)OC(=O)C |
Canonical SMILES |
CC=C(C)CCCC(C)(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



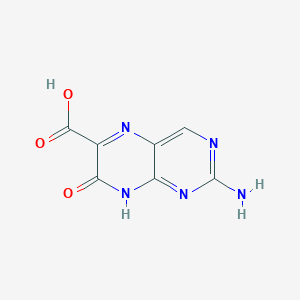

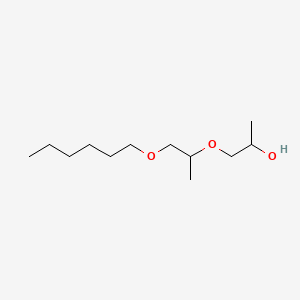

![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)
